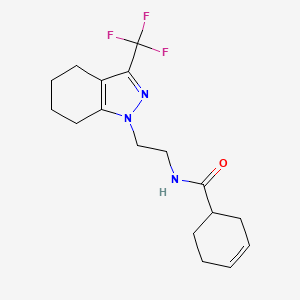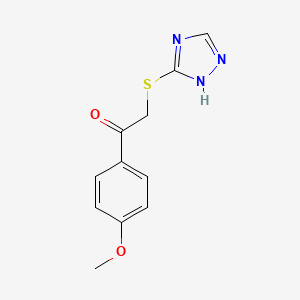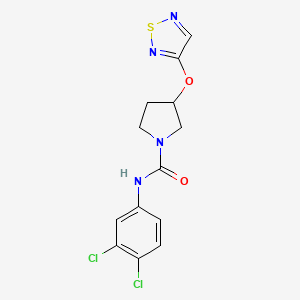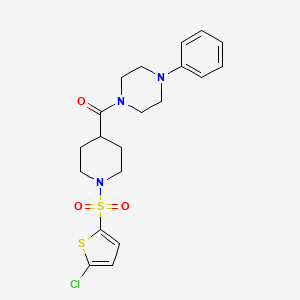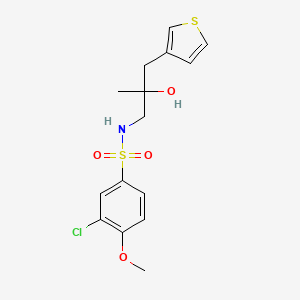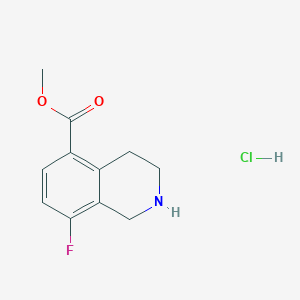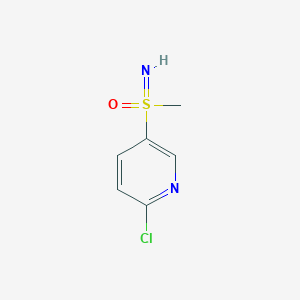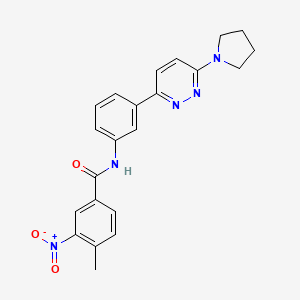![molecular formula C17H24N2O3S B2646482 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol CAS No. 1796976-74-3](/img/structure/B2646482.png)
2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Moreover, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as phosphoinositide 3-kinase (PI3K) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of various cellular processes. Moreover, this compound has been shown to modulate the expression of various genes involved in the regulation of cell growth and survival.
実験室実験の利点と制限
The advantages of using 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol in lab experiments are its potential therapeutic applications and its ability to modulate various signaling pathways. However, the limitations of using this compound in lab experiments are its complex synthesis method and the lack of understanding of its mechanism of action.
将来の方向性
Several future directions can be explored in the field of 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol research. One potential direction is to explore the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Moreover, the mechanism of action of this compound needs to be fully understood to develop more effective therapeutic strategies. Additionally, the development of more efficient synthesis methods can facilitate the exploration of the therapeutic potential of this compound.
合成法
The synthesis of 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol involves a multi-step process. The initial step involves the reaction of 4-methanesulfonylphenylhydrazine with 2-chloro-1-(prop-2-yn-1-yl)piperazine in the presence of a base. This reaction yields 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethanone. The subsequent step involves the reduction of the ketone group to an alcohol group using a reducing agent such as sodium borohydride. This reaction yields the final product, 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol.
科学的研究の応用
2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have demonstrated the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has shown potential in the treatment of Alzheimer's disease by inhibiting the formation of amyloid-beta plaques, which are the hallmark of this disease. Additionally, this compound has shown neuroprotective effects in Parkinson's disease by inhibiting the death of dopaminergic neurons.
特性
IUPAC Name |
2-(4-methylsulfonylphenyl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-4-9-18-10-12-19(13-11-18)14-17(2,20)15-5-7-16(8-6-15)23(3,21)22/h1,5-8,20H,9-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXJAJJGRMZGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC#C)(C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2646403.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide](/img/structure/B2646404.png)

